molecular formula C6H5ClN2O2 B1397950 4-Amino-2-chloronicotinic acid CAS No. 1018678-38-0

4-Amino-2-chloronicotinic acid

Cat. No. B1397950
M. Wt: 172.57 g/mol
InChI Key: KSWQBRYDZAEYQP-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinic acid is a compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 and is a solid at room temperature . It is stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of 4-Amino-2-chloronicotinic acid has been described in various studies. One method involves the reaction of 2-chloronicotinic acid with anilines, using potassium carbonate as the base and water as the media under microwave irradiation . This method is considered simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloronicotinic acid consists of a pyridine ring substituted with a chlorine atom, an amino group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H5ClN2O2/c7-5-4 (6 (10)11)3 (8)1-2-9-5/h1-2H, (H2,8,9) (H,10,11) .


Physical And Chemical Properties Analysis

4-Amino-2-chloronicotinic acid is a solid at room temperature . It has a molecular weight of 172.57 and a molecular formula of C6H5ClN2O2 . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

    Pharmaceutical Chemistry

    • Application : 4-Amino-2-chloronicotinic acid is an important pharmaceutical intermediate . Its derivatives are commonly used in the synthesis of pranoprofen and diflufenican .
    • Results or Outcomes : The application of this product is not limited to the field of medicine. It also has applications in food, feed, dyeslight, heat additives, and other fields .

    Treatment of Various Diseases

    • Application : Nicotinic acid derivatives, including 4-Amino-2-chloronicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .

    Chemical Research

    • Application : 4-Amino-2-chloronicotinic acid is used in chemical research . It is an important intermediate in the synthesis of various chemical compounds .
    • Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .

    Catalysis

    • Application : 4-Amino-2-chloronicotinic acid can be used in catalyst-free amination .
    • Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .

    Pharmacokinetics

    • Application : 4-Amino-2-chloronicotinic acid and its derivatives can be used in pharmacokinetic studies .
    • Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .

    Molecular Simulations

    • Application : 4-Amino-2-chloronicotinic acid can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .

Safety And Hazards

The safety information for 4-Amino-2-chloronicotinic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

One of the future directions for the use of 4-Amino-2-chloronicotinic acid could be its application in the synthesis of 2-arylaminonicotinic acids, which are important as nonsteroidal anti-inflammatory drugs . The use of environmentally friendly methods for this synthesis, such as the one involving microwave irradiation, could be further explored .

properties

IUPAC Name

4-amino-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQBRYDZAEYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267644
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloronicotinic acid

CAS RN

1018678-38-0
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-2-chloronicotinate (21.0 g, 112.9 mmol) and LiOH (10.3 g, 247.5 mmol) was taken in a mixture of dioxane:MeOH:water (3:2:1, ml) and the reaction mixture was heated to 85° C. for 2 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in minimum volume of water and acidified (up to pH 4) with saturated citric acid. The aqueous solution was concentrated until precipitation just started. The mixture was allowed to stand overnight at 10° C. for complete precipitation. The resultant white solid was collected by filtration and recrystallized from isopropyl alcohol-hexane to afford 4-amino-2-chloronicotinic acid (13 g, 66% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.59 (d, 1H), 6.47 (d, 1H), 6.37 (brs, 2H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
dioxane MeOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
… described, these compounds were prepared from the reaction of 4-amino-2,6-dichloronicotinamide with triethylorthoformate or from the reaction of 4-amino-2-chloronicotinic acid with …
Number of citations: 25 www.ingentaconnect.com

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